molecular formula C6H9N3O2 B2414826 Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1587700-52-4

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B2414826
CAS RN: 1587700-52-4
M. Wt: 155.157
InChI Key: WZWUUFNWOCWYJX-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate” is a compound that has been studied for its potential antiviral activity . It is a pyrazole-based compound, a class of compounds known for their antiviral properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield related compounds . Another method involves the reaction of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylate with hydrogen in methanol .

Scientific Research Applications

  • Hydrogen-Bonded Structures : Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate derivatives exhibit unique hydrogen-bonded structures. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate forms chains of edge-fused rings through hydrogen bonds, and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate forms sheets of rings, also through hydrogen bonding (Portilla et al., 2007).

  • Spectral and Theoretical Investigations : Studies have been conducted on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing insights through experimental and theoretical approaches including NMR and FT-IR spectroscopy, and density functional theory (DFT) (Viveka et al., 2016).

  • Green Synthesis Methods : Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3- c ]pyrazole-3-carboxylates have been synthesized using a green and efficient one-pot method in water, which is catalyst-free and atom-economical (Zonouz et al., 2012).

  • Corrosion Inhibition : Derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been found to be effective corrosion inhibitors for mild steel, useful in industrial processes. Their efficiency and mechanism have been studied through various analytical techniques (Dohare et al., 2017).

  • Antimicrobial Activities : New derivatives of pyrazole-3-carboxylate have been synthesized and shown to possess antibacterial and antifungal activities against various microorganisms (Siddiqui et al., 2013).

properties

IUPAC Name

methyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)5(9-8-3)6(10)11-2/h7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWUUFNWOCWYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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